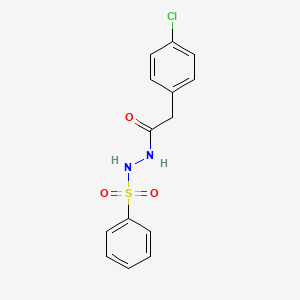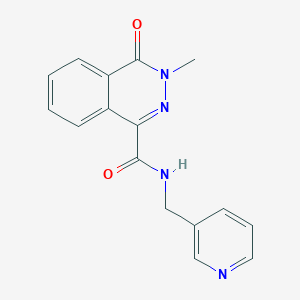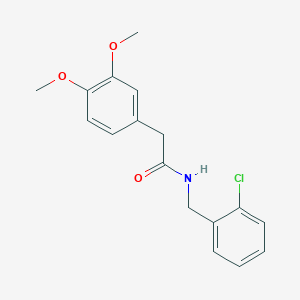
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide, also known as CGP 48506, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that is commonly used as a tool compound to investigate the role of specific enzymes and pathways in biochemical and physiological processes.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been widely used in scientific research as a tool compound to investigate the role of specific enzymes and pathways in biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mammalian target of rapamycin (mTOR). These enzymes are involved in a variety of cellular processes, including cell growth, proliferation, and survival.
Mécanisme D'action
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 inhibits the activity of PKC, PI3K, and mTOR by binding to their active sites and preventing them from carrying out their normal functions. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. PI3K is a lipid kinase that is involved in the regulation of cell growth and survival. mTOR is a serine/threonine kinase that regulates protein synthesis and cell growth. By inhibiting these enzymes, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 can disrupt the normal functioning of cells and lead to changes in cellular processes.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is its specificity for PKC, PI3K, and mTOR. This allows researchers to investigate the role of these enzymes in specific cellular processes. Additionally, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is relatively easy to synthesize and has a long shelf life. However, one limitation of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations.
Orientations Futures
There are several future directions for the use of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 in scientific research. One area of focus is the development of more specific inhibitors of PKC, PI3K, and mTOR. Additionally, researchers are investigating the potential use of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 in the treatment of cancer, diabetes, and other diseases. Finally, there is ongoing research into the potential toxicity of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 and ways to mitigate its effects.
Conclusion:
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is a hydrazide derivative that has been extensively studied for its potential applications in scientific research. It inhibits the activity of several enzymes involved in cellular processes and has a variety of biochemical and physiological effects. While it has some limitations, it is a valuable tool compound for investigating the role of specific enzymes and pathways in cellular processes. Ongoing research into 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 and its potential applications will continue to shed light on its potential uses in the future.
Méthodes De Synthèse
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 2-(4-chlorophenyl)hydrazine. This intermediate is then reacted with phenylsulfonyl chloride and acetic anhydride to produce 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506. The final product is obtained through recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-8-6-11(7-9-12)10-14(18)16-17-21(19,20)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIUHLYRTSJYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(benzenesulfonyl)-2-(4-chlorophenyl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)